![molecular formula C8H8N2O B1310979 咪唑并[1,2-a]吡啶-6-基甲醇 CAS No. 132213-07-1](/img/structure/B1310979.png)

咪唑并[1,2-a]吡啶-6-基甲醇

描述

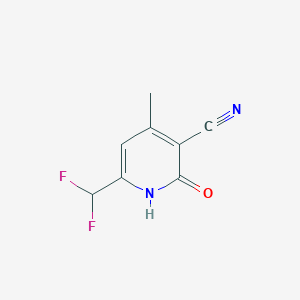

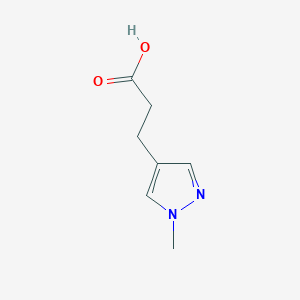

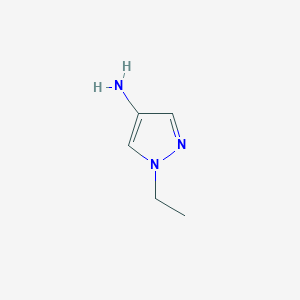

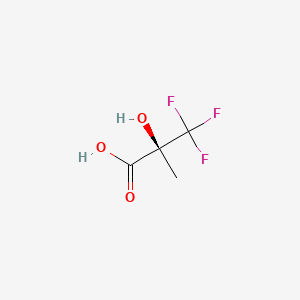

Imidazo[1,2-a]pyridin-6-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is recognized as an important fused bicyclic 5–6 heterocycle and is considered a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-6-ylmethanol is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H8N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-5,11H,6H2 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-6-ylmethanol, can undergo various chemical reactions. These include radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-6-ylmethanol is a solid compound . It has a molecular weight of 148.16 .科学研究应用

Versatile Therapeutic Applications

Imidazo[1,2-a]pyridine is recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide range of applications. It's involved in various therapeutic areas including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and as a proton pump inhibitor and insecticide. This scaffold is also present in several marketed preparations such as zolimidine, zolpidem, and alpidem. Structural modifications of this scaffold are ongoing to develop novel therapeutic agents (Deep et al., 2016).

Synthesis and Functionalization

The synthesis and functionalization of imidazo[1,2-a]pyridines are crucial in medicinal chemistry. New methods have been developed for their synthesis using readily available starting substrates and catalysts under mild conditions. These developments are aimed at enhancing biological activity and creating functionalized imidazo[1,2-a]pyridine derivatives (Ravi & Adimurthy, 2017).

Pharmacological Properties

Imidazo[1,2-a]pyridine's pharmacological properties have been extensively studied. Research has focused on enzyme inhibitors, receptor ligands, and anti-infectious agents. The analogues of imidazo[1,2-a]pyridine exhibit significant biological activities, justifying further exploration in these areas (Enguehard-Gueiffier & Gueiffier, 2007).

Antitumor Therapy

Imidazo[1,2-a]pyridine has shown potential as an anticancer agent. It has been classified based on inhibition of various cellular pathways and tumor cell lines. Several analogues are in clinical trials, highlighting its promise in antitumor therapy (Goel, Luxami, & Paul, 2016).

Antiulcer Properties

Substituted imidazo[1,2-a]pyridines have been identified as novel antiulcer agents. They exhibit gastric antisecretory and cytoprotective properties, potentially involving the inhibition of H+/K+-ATPase enzyme. This discovery led to the development and clinical evaluation of specific compounds like SCH 28080 (Kaminski et al., 1985).

Metal-Free Synthesis

A transition-metal-free three-component reaction has been developed for constructing imidazo[1,2-a]pyridines. This approach allows the formation of C-N, C-O, and C-S bonds, representing a significant advance in the field (Cao et al., 2014).

Antiviral Activity

Imidazo[1,2-a]pyridines with a thioether side chain have shown pronounced activity against human cytomegalovirus and varicella-zoster virus. Their structure-activity relationship underlines their potential in antiviral therapy (Gueiffier et al., 1998).

N-Heterocyclic Carbene Synthesis

The imidazo[1,5-a]pyridine skeleton provides a platform for generating new types of stable N-heterocyclic carbenes. This has implications for the creation of novel compounds and their applications in various fields of chemistry (Alcarazo et al., 2005).

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only in well-ventilated areas or outdoors .

未来方向

Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry and material science, there is significant interest in developing new synthesis strategies and exploring their potential uses . Future research may focus on designing and synthesizing new derivatives, investigating their biological activities, and optimizing their properties for specific applications.

属性

IUPAC Name |

imidazo[1,2-a]pyridin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOADZOTWIMSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427615 | |

| Record name | imidazo[1,2-a]pyridin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-6-ylmethanol | |

CAS RN |

132213-07-1 | |

| Record name | imidazo[1,2-a]pyridin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)